2-Oxoacetamide
Overview
Description
2-Oxoacetamide, also known as glyoxamide, is an organic compound with the chemical formula C2H3NO2 . It is a colorless solid that is soluble in water and some organic solvents . It is primarily used as a reagent in chemical synthesis, for example, in the synthesis of other compounds or as a precursor to catalysts . It can also be used in various fields such as dyes, pharmaceuticals, and pesticides .
Synthesis Analysis
2-Oxoacetamide can be synthesized by reacting hydroxylamine and acetaldehyde under alkaline conditions . In addition, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines .
Chemical Reactions Analysis
2-Oxoacetamide is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has unique chemical properties that make it an important target for scientific research.
Physical And Chemical Properties Analysis
2-Oxoacetamide is a colorless solid that is soluble in water and some organic solvents . It has a molecular weight of 73.05072 . Further details about its physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Crystal Structure and Polymorphism
The solid-state behavior of (2-furyl)oxoacetamide has been extensively studied. It exhibits polymorphism, presenting a challenge for computational efforts in crystal structure prediction. Its different polymorphic forms have been structurally characterized by various techniques, including single-crystal X-ray diffraction (Barsky & Bernstein, 2008).
2. Neuropharmacology
2-Oxoacetamide derivatives like oxiracetam have been investigated for their potential in improving learning and memory in both normal and impaired animals. Studies have explored their effectiveness in various models of cerebral impairment, including aging, cerebrovascular lesions, and congenital microencephaly (Banfi & Dorigotti, 1986).
3. Photochemical Properties
Research into the crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide has been aimed at understanding their lack of photochemical reactivity, such as Yang photocyclization, in crystal forms. This research provides insights into the structural reasons behind chemical inertia in these compounds (Bąkowicz & Turowska-Tyrk, 2009).
4. Potential for Pancreatic Lipase Inhibition
A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues were synthesized and evaluated for their pancreatic lipase inhibitory activity. This research highlights the potential of these compounds as new classes of pancreatic lipase inhibitors, which could have implications for the treatment of diseases related to pancreatic lipase activity (Sridhar et al., 2017).
5. Synthesis and Biological Evaluation
Indol-3-yl-oxoacetamides, a series of compounds derived from 2-oxoacetamide, have been synthesized and evaluated for their biological properties. Preliminary studies showed that these compounds could act as potent and selective ligands for cannabinoid receptor type 2 (Moldovan et al., 2017).
6. Effects on Bone and Cartilage
The effects of 2-oxoglutaric acid (a precursor of 2-oxoacetamide) on cartilage and bone in fundectomy-induced osteopenic bone were investigated. This study revealed that supplementation could prevent negative effects on cancellous bone and cartilage, indicating potential therapeutic applications (Tomaszewska et al., 2015).
7. Monoethynylation Using Calcium Carbide
Research on the selective monoethynylation of 2-oxoacetamides using calcium carbide as a solid alkyne source has been conducted. This study highlights a novel method for synthesizing multifunctional compounds, emphasizing the importance of 2-oxoacetamides in organic synthesis (Wang et al., 2022).
Future Directions
There are numerous future directions for 2-Oxoacetamide research, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. For example, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines .
properties
IUPAC Name |
2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANDCZTVNQSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470901 | |
Record name | 2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoacetamide | |
CAS RN |
60939-21-1 | |
Record name | Acetamide, 2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60939-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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